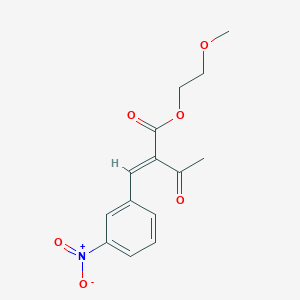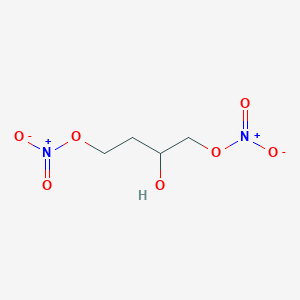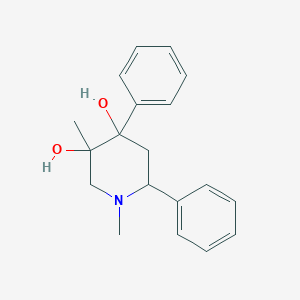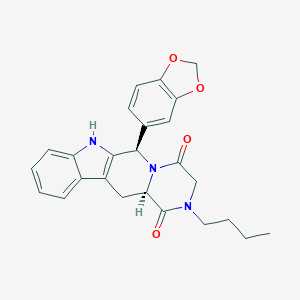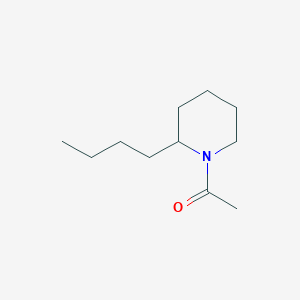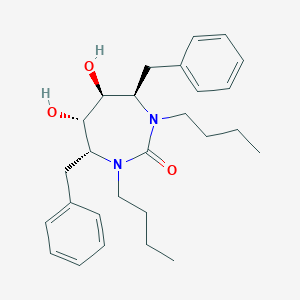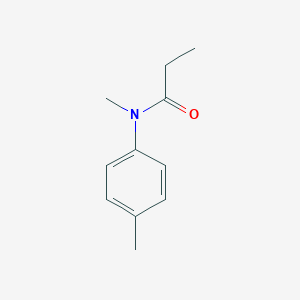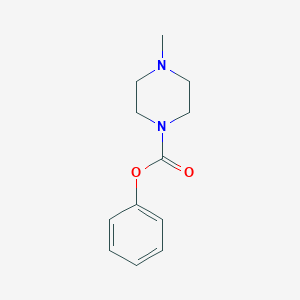
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound related to a family of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their potential biological activities and their role as building blocks in organic synthesis. The compound itself is structurally related to isoquinoline alkaloids, which are known to exhibit a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported through various methods. For instance, a rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which shares a similar structure with the compound of interest, has been achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation to obtain high optical purity . Another study reports the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, which could be related to the synthesis of the ethyl ester analogs .
Molecular Structure Analysis
The molecular structure of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is characterized by the presence of a tetrahydroisoquinoline core, a hydroxy group at the 6-position, and a carboxylate ester at the 3-position. This structure is conformationally constrained, which may influence its reactivity and interaction with biological targets. The compound's stereochemistry can be crucial for its biological activity, as seen in the synthesis of enantiomerically pure derivatives of tetrahydroisoquinoline .
Chemical Reactions Analysis
The chemical reactivity of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be inferred from related compounds. For example, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates have been synthesized and further cyclized to form pyrido[2,1-a]isoquinoline derivatives . This indicates that the compound may also undergo similar cyclization reactions, potentially leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not detailed in the provided papers, related compounds exhibit properties that can be used to infer its behavior. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids, which contain a hydroxyquinoline scaffold, involved the investigation of their physicochemical properties . These properties are essential for understanding the compound's solubility, stability, and potential interactions with biological molecules.
Applications De Recherche Scientifique
Neurobehavioral Effects Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives have been studied for their neurobehavioral effects. Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found them to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds were detected in the brain after administration and are hypothesized to play a physiological role (Nakagawa et al., 1996).
Metabolic Studies Lei-na Wang et al. (2007) investigated the metabolites of a specific derivative of 1,2,3,4-tetrahydroisoquinoline in rats, identifying several phase I and phase II metabolites. This study highlights the extensive metabolism of these compounds in rats and the potential for screening and identification of metabolites using LC-MS/MS methods (Lei-na Wang et al., 2007).
Pharmacological Potential A derivative, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was identified as a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist by Azukizawa et al. (2008). This compound, KY-021, showed potent activity in human PPAR gamma and demonstrated potential as an efficacious and safe drug for diabetes, reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).
Anticonvulsant Properties A novel potent anticonvulsant agent containing a tetrahydroisoquinoline skeleton was developed by Gitto et al. (2006), with one derivative showing high activity against audiogenic seizures in mice, comparable to that of talampanel, an anticonvulsant agent in clinical trials. This derivative acts as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).
Cardiovascular Research In cardiovascular research, a study by Kim et al. (1971) observed the effects of a tetrahydroisoquinoline derivative in the treatment of hemorrhagic shock. The compound exhibited inotropic and chronotropic effects on the heart and produced peripheral arterial vasodilation, indicating potential therapeutic use in various hypotensive and shock states (Kim et al., 1971).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQCKKJTOBRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564953 | |
| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
CAS RN |
134388-85-5 | |
| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

